Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring multiple pharmacophoric groups:
- Thiophene core: Substituted at positions 2, 3, 4, and 5 with functional groups critical for bioactivity.
- Cyclopropanecarboxamido group: A strained cyclopropane ring fused to a carboxamide, likely influencing conformational rigidity and target binding.
- Ethyl carboxylate ester: Improves membrane permeability compared to free carboxylic acids.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and lipophilicity are advantageous.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-3-24-20(23)17-11(2)16(27-19(17)21-18(22)13-5-6-13)9-12-4-7-14-15(8-12)26-10-25-14/h4,7-8,13H,3,5-6,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYCQKGXDAQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the Pd-catalyzed arylation of appropriate precursors . The thiophene ring is then constructed via a series of reactions including aza-Michael addition, Bischler–Napieralski reaction, and N-arylation . The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Pd-catalyzed arylation and continuous flow reactors for the subsequent steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The cyclopropanecarboxamido group can be reduced to the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the cyclopropanecarboxamido group.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The cyclopropanecarboxamido group may enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogs in the Thiazole Series
Compounds 36 , 37 , and 38 () share the benzo[d][1,3]dioxol-5-yl and cyclopropanecarboxamido motifs but are based on a thiazole core instead of thiophene. Key differences include:
Key Observations :
- Core Heterocycle : Thiazoles (6-membered ring with nitrogen and sulfur) versus thiophene (5-membered sulfur-only ring) may alter electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The ethyl carboxylate in the target compound and compound 38 enhances lipophilicity, whereas carboxylic acid (compound 36 ) or amide (compound 37 ) groups improve solubility.
Analogs with Varied Acyl Groups
Thiophene Derivatives with Alkyl Substituents
lists ethyl thiophene carboxylates with alkyl chains (e.g., butenyl, hydroxybutyl), which lack aromatic or cyclopropane groups. These analogs exhibit:
- Lower molecular complexity.
Spectral Data :
- 1H NMR : The target compound’s methylenedioxy group would show a singlet near δ 6.05 ppm (OCH2O), as seen in compound 57 (). Cyclopropane protons typically resonate between δ 1.05–1.72 ppm .
Implications of Substituent Variations
- Cyclopropane vs.
- Ethyl Ester vs. Carboxylic Acid : The ester group in the target compound may enhance cell permeability over carboxylic acid analogs (e.g., compound 36 ), though at the cost of reduced aqueous solubility.
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and significant biological activities, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its potential in enhancing biological activity.
- Thiophene core : Provides unique electronic properties that can influence reactivity and biological interaction.
- Cyclopropanecarboxamide group : Imparts additional functional characteristics that may enhance therapeutic efficacy.
The molecular formula of this compound is , with a molecular weight of approximately 361.41 g/mol. Its complex structure allows for multiple interactions with biological targets, which is crucial for its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Synthesis of the thiophene core , often via reactions involving sulfur-containing reagents.
- Introduction of the cyclopropanecarboxamide group , which can be achieved through acylation methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar derivatives have shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation and apoptosis pathways.
The mechanism by which this compound exerts its anticancer effects likely involves:
- Inhibition of EGFR : A critical pathway in many cancers that promotes cell proliferation.
- Apoptosis induction : Through modulation of proteins such as Bax and Bcl-2, which are pivotal in regulating mitochondrial apoptosis pathways.
- Cell cycle arrest : Affecting various phases of the cell cycle leading to reduced proliferation rates.
Additional Biological Activities
Beyond anticancer properties, there are indications that this compound may also possess:
- Antimicrobial activity : Due to structural features that allow interaction with microbial targets.
- Anti-inflammatory properties : Suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated compounds with similar structures and their biological activities:
- Antitumor Studies : A study on bis-benzo[d][1,3]dioxol derivatives revealed significant antitumor activity across various cancer cell lines, indicating that modifications to the benzo[d][1,3]dioxole moiety can enhance efficacy ( ).
- Molecular Docking Studies : Research utilizing molecular docking has shown promising interactions between these compounds and key cancer-related proteins, paving the way for further development as therapeutic agents ( ).
Q & A
Basic: What are the common synthetic routes and critical reaction conditions for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Core Thiophene Formation : Cyclization of precursors like ethyl acetoacetate with sulfur and amines (Gewald reaction derivatives) .
- Functionalization : Sequential introduction of substituents (e.g., benzo[d][1,3]dioxol-5-ylmethyl via alkylation, cyclopropanecarboxamido via acylation) under controlled conditions .
- Key Reagents/Conditions :
- Solvents: DMF, dichloromethane, or 1,4-dioxane .
- Catalysts: Triethylamine or sodium hydride for acylation/alkylation .
- Temperature: Reflux (e.g., 80–100°C) for cyclization steps .
Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons), cyclopropane (δ 1.1–1.3 ppm), and thiophene protons .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of ethyl ester group) .
- HPLC : Assess purity using C18 columns (acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., anticancer vs. anti-inflammatory effects)?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing benzo[d][1,3]dioxole with phenyl groups) to isolate pharmacophores .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., protein kinases, spliceosomes) .
- Orthogonal Assays : Compare results across cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) platforms to rule out off-target effects .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Answer:
- Molecular Docking : Model interactions with targets (e.g., COX-2, EGFR) to prioritize substituents enhancing binding affinity .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4) and metabolic stability (e.g., replace labile esters with amides) .
- Example Modification :
- Cyclopropanecarboxamido : Predicted to reduce hepatic clearance vs. bulkier groups .
Advanced: How do reaction conditions (solvent, catalyst, temperature) influence yield and purity during synthesis?
Answer:
| Condition | Impact | Optimal Parameters | Evidence |
|---|---|---|---|
| Solvent | Polar aprotic solvents (DMF) improve solubility of intermediates | DMF for acylation | |
| Catalyst | Triethylamine enhances nucleophilicity in amide coupling | 10 mol% TEA | |
| Temperature | High temps (reflux) accelerate cyclization but may degrade sensitive groups | 80°C for thiophene core formation |
Advanced: What strategies can evaluate potential off-target effects in biological studies?
Answer:
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify interacting proteins .
- Phenotypic Screening : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to detect unintended pathways .
- Selectivity Panels : Test against related enzymes/receptors (e.g., kinase panels) to quantify IC₅₀ ratios .
Advanced: How do substituents influence the compound’s biological activity and metabolic stability?
Answer:
| Substituent | Observed Effect | Methodological Insight | Evidence |
|---|---|---|---|
| Benzo[d][1,3]dioxol-5-ylmethyl | Enhances anticancer activity (IC₅₀ ~5 µM in MCF-7 cells) | Likely via π-π stacking with hydrophobic kinase pockets | |
| Cyclopropanecarboxamido | Increases metabolic stability (t₁/₂ > 4 hrs in liver microsomes) | Rigid structure reduces CYP450 oxidation | |
| 4-Methylthiophene | Improves solubility (logP 2.8 vs. 3.5 for unsubstituted analogs) | Methyl group disrupts crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
